molecular formula C36H60N6O12 B14054027 Methyltetrazine-amino-PEG9-CH2CH2NHBoc

Methyltetrazine-amino-PEG9-CH2CH2NHBoc

Cat. No.: B14054027
M. Wt: 768.9 g/mol
InChI Key: JJFSQRLLCATIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-amino-PEG9-CH2CH2NHBoc is a compound that belongs to the class of PEGylated linkers. It contains a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is primarily used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG9-CH2CH2NHBoc involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG9-CH2CH2NHBoc undergoes various chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable linkages.

    Substitution Reactions: The protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as copper(I) bromide. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker.

Major Products Formed

The major products formed from these reactions are bioconjugates and drug delivery systems that incorporate this compound as a linker.

Scientific Research Applications

Methyltetrazine-amino-PEG9-CH2CH2NHBoc has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules in live cells.

    Medicine: Employed in drug delivery systems to improve the stability and efficacy of therapeutic agents.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG9-CH2CH2NHBoc involves its ability to form stable linkages with various biomolecules through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters, forming covalent bonds that are stable under physiological conditions. This property makes it an ideal linker for bioconjugation and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-amino-PEG3-CH2CH2NHBoc: A shorter PEG linker with similar reactivity.

    Methyltetrazine-amino-PEG8-CH2CH2NHBoc: Another PEG linker with a slightly different chain length.

Uniqueness

Methyltetrazine-amino-PEG9-CH2CH2NHBoc is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications where longer linkers are required for optimal performance.

Properties

Molecular Formula

C36H60N6O12

Molecular Weight

768.9 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H60N6O12/c1-30-39-41-34(42-40-30)32-7-5-31(6-8-32)29-38-33(43)9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-28-26-52-24-22-50-20-18-48-16-14-46-12-10-37-35(44)54-36(2,3)4/h5-8H,9-29H2,1-4H3,(H,37,44)(H,38,43)

InChI Key

JJFSQRLLCATIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.